molecular formula C18H16N2O5S B3889784 1-(2,5-dimethoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(2,5-dimethoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3889784
M. Wt: 372.4 g/mol
InChI Key: RXIARSBWMFWQJE-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DTT, is a chemical compound that has been studied for its potential use in scientific research. DTT has been found to have various biochemical and physiological effects, making it a promising compound for further investigation.

Mechanism of Action

1-(2,5-dimethoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to interact with metal ions, particularly copper ions, through a chelation process. This interaction can lead to the formation of reactive oxygen species, which can cause oxidative damage to cells. This compound has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. This compound has also been found to have neuroprotective effects, potentially making it a promising compound for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,5-dimethoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its ability to chelate metal ions, making it a useful tool for the detection of metal ions in biological samples. However, this compound can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the investigation of 1-(2,5-dimethoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of new drugs for the treatment of neurological disorders, based on this compound's neuroprotective properties. Another area of research is the development of new fluorescent probes for the detection of metal ions, using this compound as a starting point. Finally, further investigation into the biochemical and physiological effects of this compound could lead to a better understanding of its potential uses in scientific research.

Scientific Research Applications

1-(2,5-dimethoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. This compound has also been investigated for its potential use in the development of new drugs for the treatment of neurological disorders.

properties

IUPAC Name

(5E)-1-[(2,5-dimethoxyphenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-24-12-5-6-15(25-2)11(8-12)10-20-17(22)14(16(21)19-18(20)23)9-13-4-3-7-26-13/h3-9H,10H2,1-2H3,(H,19,21,23)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIARSBWMFWQJE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)CN2C(=O)/C(=C/C3=CC=CS3)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-dimethoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
1-(2,5-dimethoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
1-(2,5-dimethoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
1-(2,5-dimethoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-(2,5-dimethoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-(2,5-dimethoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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